molecular formula C9H7ClN2O2 B1497766 2-Chloro-8-methoxyquinazolin-4(3H)-one CAS No. 20197-99-3

2-Chloro-8-methoxyquinazolin-4(3H)-one

Cat. No.: B1497766
CAS No.: 20197-99-3
M. Wt: 210.62 g/mol
InChI Key: UBWUNMXPUUXQRB-UHFFFAOYSA-N
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Description

2-Chloro-8-methoxyquinazolin-4(3H)-one (CAS 20197-99-3) is a high-value quinazolinone derivative supplied for research and development purposes. This compound serves as a key chemical intermediate, particularly in the synthesis of novel quinazolinone-based hybrids with potential biological activity. Recent scientific studies highlight the application of this scaffold in the development of anti-lung-cancer agents . Research indicates that quinazolin-4(3H)-one-morpholine hybrids exhibit significant cytotoxicity against A549 lung cancer cells and demonstrate strong docking scores against molecular targets like VEGFR and EGFR, suggesting a promising mechanism of action for inhibiting cancer cell growth . Furthermore, the 2-chloro substituent on the quinazolinone core makes it a versatile precursor for further functionalization via nucleophilic substitution. This allows researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. Analogous quinazolinone derivatives have shown exceptional potency as inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) , with some leads exhibiting nanomolar activity and high selectivity indices in cellular models . This underscores the compound's significant value in antimicrobial drug discovery. Stored in an inert atmosphere at 2-8°C, this product is intended for research use in a controlled laboratory setting. It is strictly for professional application and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-chloro-8-methoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-6-4-2-3-5-7(6)11-9(10)12-8(5)13/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWUNMXPUUXQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(NC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586540
Record name 2-Chloro-8-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20197-99-3
Record name 2-Chloro-8-methoxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20197-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-8-methoxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Chloro-8-methoxyquinazolin-4(3H)-one is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer, antibacterial, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClN3O\text{C}_9\text{H}_8\text{ClN}_3\text{O}

This compound features a chloro group and a methoxy group that contribute to its biological activity.

Anticancer Activity

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer properties. A study highlighted the synthesis of various quinazoline-based hybrids, demonstrating their efficacy against cancer cell lines such as MDA-MB-231. The compounds showed IC50 values ranging from 0.36 to 40.90 μM, with some derivatives exhibiting higher inhibitory effects than standard treatments like erlotinib .

Case Study:
In a specific case involving similar quinazoline derivatives, compounds were tested against colorectal cancer cell lines HCT116 and Caco-2. The results indicated significant cytotoxicity with IC50 values of 0.35 and 0.54 μM, respectively. The mechanism involved cell cycle arrest at the G2/M phase and induction of apoptosis through the PI3K/AKT/mTOR signaling pathway .

Antibacterial Activity

The antibacterial potential of quinazoline derivatives has also been explored. Compounds similar to this compound have shown promising results against various bacterial strains. The structure-activity relationship (SAR) analyses suggest that modifications in the molecular framework can enhance antibacterial efficacy .

Enzyme Inhibition

Quinazoline derivatives have been studied for their ability to inhibit various enzymes linked to disease processes:

  • Urease Inhibition: Some quinazoline compounds have demonstrated urease inhibition, which is crucial for treating infections caused by urease-producing bacteria.
  • Cyclooxygenase (COX) Inhibition: Certain derivatives have shown potential in inhibiting COX enzymes, which are involved in inflammatory processes .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding: Binding to specific receptors can modulate their activity.
  • DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular proliferation.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50: 0.35 - 40.90 μM
AntibacterialVaried efficacy against strains
Urease InhibitionSignificant inhibition observed
COX InhibitionPotential anti-inflammatory effects

Table 2: Case Studies on Anticancer Activity

Compound NameCell LineIC50 (μM)Mechanism of Action
Quinazoline Hybrid AHCT1160.35PI3K/AKT/mTOR pathway modulation
Quinazoline Hybrid BCaco-20.54Apoptosis induction

Comparison with Similar Compounds

Comparison with Similar Quinazolinone Derivatives

Structural and Substituent Analysis

The pharmacological profile of quinazolinones is highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Activities Synthesis Method Reference
2-Chloro-8-methoxyquinazolin-4(3H)-one 2-Cl, 8-OMe Not reported in evidence Not detailed in evidence
2-Methyl-4(3H)-quinazolinone 2-CH₃ Analgesic (moderate activity) Condensation with acetic anhydride
2-Phenyl-4(3H)-quinazolinone 2-C₆H₅ Analgesic (highest activity) Reaction with hydrazine hydrate
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one 8-Cl, 3-(4-OMe-C₆H₄) Not explicitly stated Microwave-assisted synthesis
3-Substituted derivatives (e.g., 5a, 8a) Varied 2- and 3-position substituents Anti-inflammatory (moderate to high) Anthranilic acid-based synthesis

Pharmacological Activity Trends

  • Analgesic Activity: 2-Phenyl-4(3H)-quinazolinone showed superior analgesic activity compared to 2-methyl and unsubstituted analogs in acetic acid-induced writhing tests in mice, surpassing standard drugs like aspirin and indomethacin . The phenyl group at position 2 likely enhances lipophilicity and target binding. 2-Methyl-4(3H)-quinazolinone exhibited lower activity than the phenyl analog, suggesting steric or electronic limitations of the methyl group . this compound lacks direct activity data but shares structural similarities with active analogs. The electron-withdrawing Cl and electron-donating OMe groups may modulate receptor interactions differently.
  • Anti-inflammatory Activity :

    • 3-Substituted derivatives (e.g., compounds 5a, 8a) demonstrated moderate to high anti-inflammatory activity in rodent models . Substituents at position 3 (e.g., aryl groups) were critical for efficacy, highlighting the importance of substitution patterns.

Electronic and Steric Considerations

  • 8-Methoxy Substitution : The methoxy group at position 8 could improve solubility and metabolic stability, contrasting with the 3-methoxyphenyl group in ’s compound, which may confer different steric effects.

Preparation Methods

Cyclization of 2-Amino-4-methoxybenzamide or Anthranilic Acid Derivatives

A common approach involves the cyclization of 2-amino-4-methoxybenzamide (or related anthranilic acid derivatives) with carbonyl donors under acidic or reflux conditions. For example, cyclization with formyl donors such as trioxane in acidic media (acetic acid and methanol) under reflux yields the quinazolin-4-one core with the methoxy substituent at the 8-position preserved.

This method benefits from mild conditions and allows for the introduction of various substituents on the benzene ring prior to cyclization, which is critical for obtaining the 8-methoxy group.

Optimization of Reaction Conditions

Optimization studies for the synthesis of 2-chloromethylquinazolinones indicate that:

  • The molar ratio of chloroacetonitrile to anthranilic acid is critical, with 3 equivalents providing the best yields (~77-88%).
  • Reaction temperature around 25°C (room temperature) is sufficient.
  • Solvent choice affects yield; methanol is preferred, but ethanol can also be used with slight yield variation.
  • Reaction times of approximately 2 hours are adequate for completion.

Industrial and Scalable Methods

Industrial scale synthesis often adapts these methods using continuous flow reactors and environmentally friendly catalysts or solvents to improve scalability and reduce environmental impact. Graphene oxide nanosheets have been reported as efficient catalysts in aqueous media for related quinazolinone syntheses, indicating potential for greener industrial processes.

Data Tables Summarizing Key Experimental Findings

Table 1. Optimization of Reaction Conditions for 2-Chloromethyl-4(3H)-quinazolinone Synthesis

Entry Temperature (°C) Substrate Ratio (Anthranilic Acid:Chloroacetonitrile) Time (h) Yield (%)
1 25 1:1 2 52
2 25 1:2 2 68
3 25 1:3 2 77
4 25 1:3 (ethanol solvent) 2 67
5 25 1:4 4 78
6 50 1:3 2 76

Note: All reactions at 5 mmol scale; methanol solvent unless otherwise noted.

Table 2. Yields of 2-Chloromethyl-4(3H)-quinazolinones from Various Substituted Anthranilic Acids

Entry Substrate (Anthranilic Acid Derivative) Product Yield (%)
1 Unsubstituted (2a) 3a 88
2 4-Methoxy substituted (2b) 3b 76
3 Electron-donating groups adjacent (2c, 2h) 3c, 3h 64-65
4 Electron-withdrawing groups (2f, 2g, 2j) 3f, 3g, 3j 70-77
5 Hydroxyl or nitro groups (2k, 2l) 3k, 3l 16-40

Note: Lower yields for substrates with poor solubility in methanol.

Mechanistic Insights and Reaction Pathways

The general mechanism for the formation of 2-chloromethyl-4(3H)-quinazolinones involves:

  • Condensation: The amino group of the anthranilic acid derivative nucleophilically attacks the electrophilic carbon of chloroacetonitrile.
  • Cyclization: Intramolecular cyclization occurs forming the quinazolinone ring system.
  • Chloromethyl group formation: The chloro substituent is incorporated at the 2-position during ring closure or via subsequent substitution reactions.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Chloro-8-methoxyquinazolin-4(3H)-one, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including cyclocondensation of 2-aminobenzamide derivatives with appropriate electrophiles. For example:

Step 1 : React 2-amino-5-methoxybenzoic acid with chlorinating agents (e.g., POCl₃) to introduce the chloro substituent at position 2.

Step 2 : Cyclize the intermediate using urea or thiourea under reflux conditions to form the quinazolinone core .
Optimization tips:

  • Use anhydrous solvents (e.g., DMF, acetonitrile) to minimize hydrolysis.
  • Control temperature (80–120°C) to balance reaction rate and byproduct formation.
  • Monitor purity via TLC or HPLC after each step to ensure high yields (>70%) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : A combination of techniques is essential:
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C8, chloro at C2) and hydrogen bonding in the 4(3H)-one tautomer.
  • IR Spectroscopy : Identify carbonyl stretching (C=O at ~1680 cm⁻¹) and N–H vibrations (~3200 cm⁻¹).
  • Mass Spectrometry (ESI-MS) : Verify molecular weight (C₉H₇ClN₂O₂, MW: 210.62 g/mol) and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., π-stacking) for solid-state studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives, such as antioxidant vs. antitumor effects?

  • Methodological Answer : Contradictions often arise from structural variations or assay conditions. Systematic approaches include:
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on redox potential or target binding .
  • Standardized Assays : Use consistent cell lines (e.g., HepG2 for liver cancer) and antioxidant models (e.g., DPPH radical scavenging). For example, quinazolinones with para-substituted phenyl groups show enhanced antioxidant activity (IC₅₀: 12–25 µM) but reduced cytotoxicity .
  • Data Normalization : Account for solubility differences (logP ~1.5–2.5) by using standardized DMSO concentrations (<1% v/v) .

Q. What experimental strategies can elucidate the mechanism of antitumor activity in this compound derivatives?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) or DNA topoisomerases using fluorescence-based kits.
  • Apoptosis Studies : Perform flow cytometry (Annexin V/PI staining) to quantify early/late apoptosis in treated cancer cells.
  • Molecular Docking : Model interactions with ATP-binding pockets (e.g., PDB ID: 1M17) to predict binding affinity. Preliminary data suggest chloro-methoxy substituents enhance hydrophobic interactions with kinase targets .

Q. How can computational methods guide the design of novel quinazolinone analogs with improved pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME to optimize logP (target: 2–3) and aqueous solubility.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability.
  • MD Simulations : Simulate binding dynamics with serum proteins (e.g., albumin) to assess plasma stability.
    Example: Methoxy groups at C8 improve metabolic half-life (t₁/₂ > 4 h in microsomal assays) by reducing CYP450-mediated oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-8-methoxyquinazolin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-8-methoxyquinazolin-4(3H)-one

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